REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].[C:10]([NH:14][C:15]([CH3:22])([CH3:21])[CH2:16][S:17]([OH:20])(=[O:19])=[O:18])(=[O:13])[CH:11]=[CH2:12].C1(=O)OC(=O)C=C1>O>[C:1]([OH:9])(=[O:8])[C:2]([CH2:4][C:5]([OH:7])=[O:6])=[CH2:3].[C:10]([NH:14][C:15]([CH3:22])([CH3:21])[CH2:16][S:17]([OH:20])(=[O:18])=[O:19])(=[O:13])[CH:11]=[CH2:12].[C:1]([OH:9])(=[O:8])/[CH:2]=[CH:4]\[C:5]([OH:7])=[O:6]
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)NC(CS(=O)(=O)O)(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
placed in a water bath
|
Type
|
CUSTOM
|
Details
|
The nitrogen was bubbled through the solution (reaction mixture) for at least 30 minutes
|
Type
|
ADDITION
|
Details
|
followed by the addition to the reaction mixture of 0.4 gram of sodium persulfate and 0.7 milliliter of tetraethylenepentamine
|
Type
|
CUSTOM
|
Details
|
to produce an aqueous reaction solution
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)CC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)NC(CS(=O)(=O)O)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |